Disialyllacto-N-tetraose
Overview
Description
Disialyllacto-N-tetraose is a complex carbohydrate structure that consists of four sugar units linked together. It is composed of two sialic acid residues, which are a type of sugar, attached to a lactose molecule . It is a milk oligosaccharide, used to prevent necrotising enterocolitis in neonates .
Synthesis Analysis
Disialyllacto-N-tetraose has been produced by enzymatic sialylation of chemically synthesized thioethyl β-disaccharides followed by removal of the thioethyl aglycon . It is also synthesized in the mammary gland, forming a lactose core .Molecular Structure Analysis
The basic structure of Disialyllacto-N-tetraose consists of a single glucose molecule at the reducing end attached to galactose, forming a lactose core. The sialic acid residues are connected to the lactose through a specific type of bond known as an N-glycosidic bond .Chemical Reactions Analysis
Disialyllacto-N-tetraose is analyzed using methods such as liquid chromatography/mass spectrometry (LC/MS). The lipid layer is removed by centrifugation, ethanol is added and the protein is precipitated from the aqueous phase after centrifugation .Physical And Chemical Properties Analysis
The molecular weight of Disialyllacto-N-tetraose is 1290.14 . It is a complex indigestible sugar .Scientific Research Applications
Protective Effects Against Necrotizing Enterocolitis
Disialyllacto-N-tetraose (DSLNT) has been identified as a key component in protecting neonatal rats from necrotizing enterocolitis (NEC). Studies have shown that synthetic analogs of DSLNT, such as disialyl hexasaccharides, offer protection against NEC, presenting them as promising therapeutic candidates for clinical application in treating NEC in preterm infants (Yu et al., 2014). Further research supports the NEC-preventing effects of DSLNT analogs synthesized through enzymatic and chemoenzymatic methods, providing important information for their potential use in preventing NEC in preterm infants (Yu et al., 2017).
Human Milk Oligosaccharides and NEC Risk
DSLNT's presence in breast milk can predict the risk of NEC. Studies indicate that levels of DSLNT in breast milk are associated with the occurrence of NEC, suggesting that DSLNT might be used as a strategy for successful intervention and prevention of this condition in infants (Caplan, 2017).
Analysis of DSLNT in Preterm Infants' Milk
Research has been conducted to measure the DSLNT content in human milk from mothers of preterm infants. This study aimed to assess variability, establish correlations between maternal factors or an infant’s risk for developing NEC, and determine the effect of pasteurization on DSLNT content. The findings suggested that DSLNT content in human milk is variable and may be lower in milk from mothers whose infants developed NEC, although pasteurization does not significantly reduce DSLNT content (Hassinger et al., 2020).
Variation in Oligosaccharide Profiles of Bovine Milk
A study explored the impacts of days post-parturition and parity of cows on the oligosaccharide and lactose profiles of their milk. It was found that levels of various oligosaccharides, including DSLNT, were highly affiliated with colostrum and showed significant variation based on the cow’s parity. This research is crucial in understanding the changes in oligosaccharide content in bovine milk, which may have implications for infant nutrition (Quinn et al., 2020).
Methodologies for Analyzing Sialyl Oligosaccharides
Studies have developed methodologies for the analysis of sialyl oligosaccharides, including DSLNT, in biological samples. For example, a fluorous derivatization method for liquid chromatography/tandem mass spectrometry analysis enabled highly selective and sensitive analysis of sialyl oligosaccharides, facilitating the accurate measurement of even their trace amounts in biological matrices (Sakaguchi et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H79N3O37/c1-12(57)49-23-15(60)4-47(45(74)75,86-37(23)26(64)17(62)6-52)78-11-22-30(68)36(25(51-14(3)59)42(82-22)85-39-28(66)19(8-54)80-43(33(39)71)83-35-21(10-56)79-41(73)32(70)31(35)69)84-44-34(72)40(29(67)20(9-55)81-44)88-48(46(76)77)5-16(61)24(50-13(2)58)38(87-48)27(65)18(63)7-53/h15-44,52-56,60-73H,4-11H2,1-3H3,(H,49,57)(H,50,58)(H,51,59)(H,74,75)(H,76,77)/p-2/t15-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28-,29-,30+,31+,32+,33+,34+,35+,36+,37+,38+,39-,40-,41?,42-,43-,44-,47+,48-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIROHDMPFOSFG-LAVSNGQLSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC4C(OC(C(C4O)O)O)CO)CO)O)NC(=O)C)OC5C(C(C(C(O5)CO)O)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)O)O)CO)CO)O)NC(=O)C)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H77N3O37-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1288.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disialyl-N-tetraose | |
CAS RN |
61278-38-4 | |
Record name | Disialyl-N-tetraose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061278384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.